2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide
Description
2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide is a synthetic indole-derived acetamide characterized by a trifluoromethoxybenzyl substitution at the acetamide nitrogen. The indole moiety, a privileged scaffold in medicinal chemistry, is linked to a ketone group, forming a 2-oxoacetamide backbone. The 3-(trifluoromethoxy)benzyl group introduces strong electron-withdrawing properties and enhanced lipophilicity, which may influence pharmacokinetic parameters such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-12-5-3-4-11(8-12)9-23-17(25)16(24)14-10-22-15-7-2-1-6-13(14)15/h1-8,10,22H,9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVEYCUWZBDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(trifluoromethoxy)benzylamine, followed by acylation with acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide exhibits significant antitumor activity, particularly against solid tumors such as colon and lung cancers. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth and survival.
Case Studies
- Colon Cancer : A study demonstrated that this compound effectively inhibits the proliferation of colon cancer cells by targeting pathways involved in cell cycle regulation. The results suggest that it could serve as a novel therapeutic agent for patients with colorectal carcinoma, a prevalent type of cancer with limited treatment options.
- Lung Cancer : In vitro studies have shown that the compound induces apoptosis in lung cancer cell lines, indicating its potential as an effective treatment option. Further research is needed to elucidate the precise molecular mechanisms involved .
Pharmacological Profile
The unique trifluoromethoxy substitution enhances the pharmacological profile compared to similar compounds. This modification potentially offers improved efficacy and selectivity in targeting cancer cells, making it a valuable lead compound for drug design.
Interaction Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. Preliminary findings indicate that it may bind to specific receptors or enzymes involved in cancer progression, which could inform future therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Modifications at the Indole N1 Position
- Compound 16 (): 2-(1H-Indol-1-yl)-N-(3-(trifluoromethoxy)benzyl)carbamimidoyl acetamide replaces the ketone group with a carbamimidoyl moiety. The compound has a molecular weight of 389.4 g/mol (ESI: m/z 390.0 [M+H]+) and a 54.1% synthetic yield .
- Adamantane-substituted analog (): The 2-(adamantan-1-yl) group on the indole increases steric bulk and lipophilicity (logP ~4.5 estimated), which may enhance blood-brain barrier penetration.
Modifications at the Acetamide Nitrogen
- N-(3-(Benzyloxy)phenyl) analog (): Replacing trifluoromethoxy with benzyloxy introduces a bulky, electron-donating group. The molecular formula C23H18N2O3 (MW 370.4 g/mol) suggests reduced polarity compared to the target compound (C18H13F3N2O3, MW 374.3 g/mol). This analog may exhibit different solubility profiles (e.g., lower aqueous solubility) .
- N-(4-Fluorobenzyl) analog (): The para-fluorine atom on the benzyl group enhances hydrophobic interactions without significant steric hindrance. This compound (CAS 185391-33-7) has been studied for kinase inhibition and shows improved metabolic stability over non-halogenated analogs .
Functional Group Replacements
Ketone vs. Sulfonamide
- Compound 31 (): Replacing the acetamide with a sulfonamide group (C25H18ClF3N2O5S, MW 558.9 g/mol) introduces a sulfonyl linker, increasing acidity (pKa ~1–2 for sulfonamides) and hydrogen-bonding capacity. This modification correlates with enhanced binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors. The compound was synthesized in 43% yield via automated HPLC purification .
Hybrid Structures with Heterocycles
- Oxadiazole-containing analogs (): Incorporation of a 1,3,4-oxadiazole-sulfanyl group (e.g., compound 8a-w) introduces sulfur-mediated hydrogen bonding and π-stacking capabilities. These compounds exhibit improved antioxidant activity (IC50 values ~10–50 μM in DPPH assays) compared to simple acetamides .
Key SAR Insights :
- Electron-withdrawing groups (e.g., trifluoromethoxy, fluorine) enhance metabolic stability and target affinity .
- Bulkier substituents (e.g., adamantane) improve lipophilicity but may reduce solubility .
- Sulfur-containing groups (e.g., sulfonamide, sulfanyl) enhance antioxidant and enzyme-inhibitory activities .
Biological Activity
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide is an indole derivative characterized by its unique trifluoromethoxy group, which enhances its lipophilicity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its reported antitumor properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H13F3N2O3 |
| Molecular Weight | 364.30 g/mol |
| CAS Number | 1022510-34-4 |
The presence of the indole ring system is significant for its biological interactions, while the trifluoromethoxy group contributes to its chemical stability and binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. The indole moiety may facilitate binding to various receptors or enzymes, leading to altered cellular responses such as apoptosis and cell cycle arrest. Studies suggest that the trifluoromethoxy group enhances the compound's ability to penetrate cellular membranes, increasing its efficacy .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity against several cancer types. A patent highlights its effectiveness against solid tumors, particularly colon and lung cancers. These tumors are often resistant to conventional treatments, making this compound a candidate for further investigation .
Case Studies
- Colon Cancer : In vitro studies demonstrated that this compound significantly inhibits the proliferation of colon cancer cell lines, achieving IC50 values in the low micromolar range. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
- Lung Cancer : Similar findings were observed in lung adenocarcinoma models, where the compound showed potent inhibitory effects on cell growth and viability, suggesting potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features. Comparative analysis with similar compounds reveals that:
- Compounds lacking the trifluoromethoxy group generally exhibit reduced biological activity.
- Variations in substituents on the indole ring can significantly impact potency and selectivity against different cancer cell lines .
Research Applications
The compound is being explored for various applications in medicinal chemistry:
- Anticancer Research : Investigated as a lead compound for developing new anticancer agents.
- Chemical Biology : Used as a tool for studying indole derivatives' roles in cellular signaling pathways.
Q & A
Q. What are the optimal synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide, and how can reaction conditions be monitored for purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving indole derivatives and trifluoromethoxybenzylamine. A common approach includes:
Coupling Reaction : Reacting 2-(1H-indol-3-yl)-2-oxoacetic acid with 3-(trifluoromethoxy)benzylamine using carbodiimide coupling agents (e.g., EDC or DCC) under reflux in anhydrous dichloromethane or DMF.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product.
- Purity Monitoring : Thin-layer chromatography (TLC) with UV visualization (Rf ~0.5 in ethyl acetate/hexane 1:1) is used to track reaction progress. Melting point analysis (expected range: 180–185°C) and HPLC (≥98% purity) confirm final purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : A combination of spectroscopic techniques is employed:
- 1H/13C NMR : Confirms the indole NH proton (~10–12 ppm), trifluoromethoxy group (δ ~55–60 ppm in 13C), and acetamide carbonyl (δ ~165–170 ppm in 13C).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O-C of trifluoromethoxy) are critical .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ should match the calculated exact mass (C18H14F3N2O3: 384.09 g/mol) .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥25 mg/mL) or DMF. For biological assays, DMSO stocks (10 mM) are diluted in buffer (e.g., PBS) to avoid solvent toxicity.
- Stability : Store at –20°C in anhydrous DMSO. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence pharmacological activity compared to other halogenated analogs?
- Methodological Answer : The trifluoromethoxy (–OCF3) group enhances metabolic stability and lipophilicity (logP ~3.5), improving blood-brain barrier penetration compared to –OCH3 or –Cl analogs. In vitro assays (e.g., CYP450 inhibition) and molecular docking (e.g., binding to α1D-adrenoceptors) demonstrate its role in receptor selectivity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). To address this:
Standardize Assays : Use isogenic cell lines (e.g., HEK293 transfected with target receptors) and validated protocols (e.g., cAMP ELISA for GPCR studies).
Dose-Response Curves : Perform IC50/EC50 comparisons under identical conditions.
Off-Target Screening : Use panels like Eurofins’ CEREP to rule out nonspecific binding .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer : Focus on modular modifications:
- Indole Core : Replace with azaindole to assess H-bond donor/acceptor effects.
- Acetamide Linker : Substitute with sulfonamide or urea to probe steric/electronic effects.
- Trifluoromethoxy Benzyl : Test –CF3 or –SCF3 variants for enhanced metabolic resistance.
- In Silico Tools : Use Schrödinger’s Glide for docking and ADMET Predictor™ for pharmacokinetic profiling .
Data Contradiction Analysis
Q. Discrepancies in reported anti-inflammatory vs. cytotoxic effects: How to interpret?
- Methodological Answer :
- Contextual Factors : Anti-inflammatory activity (e.g., COX-2 inhibition at 10 µM) may overlap with cytotoxicity (e.g., IC50 = 25 µM in HepG2 cells). Use time-resolved assays (e.g., RealTime-Glo MT Cell Viability) to differentiate primary vs. off-target effects.
- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify pathways altered at sub-cytotoxic doses .
Methodological Best Practices
Q. How to design a robust in vivo pharmacokinetic study for this compound?
- Methodological Answer :
Dosing : Administer 10 mg/kg (IV) and 50 mg/kg (oral) in rodent models.
Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
Analytics : Use LC-MS/MS to quantify compound levels (LLOQ: 1 ng/mL).
Key Parameters : Calculate t1/2 (target: ≥4 h), oral bioavailability (F ≥20%), and brain/plasma ratio (target: ≥0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
